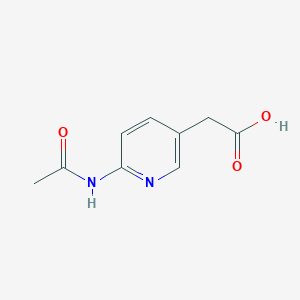

(6-Acetylamino-pyridin-3-yl)-acetic acid

Description

BenchChem offers high-quality (6-Acetylamino-pyridin-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Acetylamino-pyridin-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(6-acetamidopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-3-2-7(5-10-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

UEYRNIZKEVISQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocol: (6-Acetylamino-pyridin-3-yl)-acetic acid

This is an in-depth technical guide for the synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical intermediate in the development of kinase inhibitors and CRTH2 antagonists.

The protocol prioritizes a convergent Palladium-catalyzed cross-coupling strategy , ensuring scalability, regioselectivity, and high purity.

Executive Summary

-

Target Molecule: (6-Acetylamino-pyridin-3-yl)-acetic acid

-

CAS Number (Related): 199327-61-2 (Gefitinib impurity context); Core skeleton derived from 2-amino-5-pyridineacetic acid.

-

Molecular Formula:

-

Molecular Weight: 194.19 g/mol

-

Strategic Value: This moiety serves as a "linker-scaffold" in medicinal chemistry, providing a rigid pyridine core with a polar carboxylic acid tail for solubility/binding and an acetamido handle for hydrogen bonding.

-

Primary Challenge: Introducing the acetic acid side chain at the C5 position (meta to nitrogen) while maintaining the integrity of the C2-acetamido group.

Retrosynthetic Analysis

The most robust disconnection relies on exploiting the reactivity of the C5-position of the pyridine ring via Palladium-catalyzed cross-coupling.

Figure 1: Retrosynthetic tree illustrating the conversion of 2-amino-5-bromopyridine to the target acid via malonate displacement.

Detailed Synthesis Protocol

Phase 1: Precursor Activation (N-Acetylation)

Objective: Protect the exocyclic amine to prevent catalyst poisoning during the subsequent cross-coupling step.

-

Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

-

Reagents: Acetic Anhydride (

), Pyridine (solvent/base) or

Procedure:

-

Charge a reaction vessel with 2-amino-5-bromopyridine (1.0 eq) and Dichloromethane (DCM) (10 V).

-

Add Triethylamine (1.2 eq) and catalytic DMAP (0.05 eq).

-

Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq).

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove excess amine), then saturated

. Dry organic layer over -

Yield: Expect >90% of 2-acetamido-5-bromopyridine as a white solid.

Phase 2: Carbon Framework Extension (Pd-Catalyzed Malonate Coupling)

Objective: Install the two-carbon chain precursor at the C5 position.

-

Coupling Partner: Diethyl Malonate[2]

-

Catalyst System:

/

Reaction Workflow:

-

In a dry flask under Argon, dissolve 2-acetamido-5-bromopyridine (1.0 eq) in anhydrous Dioxane or Toluene .

-

Add Diethyl malonate (1.5 eq) and Cesium Carbonate (

) (2.0 eq).-

Note:

is preferred over NaH for functional group tolerance.

-

-

Add catalyst:

(5 mol%) and -

Heat to 100°C for 12–16 hours.

-

Monitor by HPLC/TLC for disappearance of the bromide.

-

Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate Diethyl 2-(6-acetamidopyridin-3-yl)malonate .

Phase 3: Hydrolysis and Decarboxylation ("The Reset")

Objective: Convert the diester to the mono-acetic acid. Critical Insight: Strong acid hydrolysis required for decarboxylation will likely cleave the N-acetyl group. It is cleaner to fully hydrolyze to the free amino-acid and then re-acetylate, rather than attempting a partial hydrolysis.

Procedure:

-

Suspend the malonate intermediate in 6M HCl (10 V).

-

Reflux (100–110°C) for 6–8 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

-

Neutralization: Dissolve residue in minimal water and adjust pH to ~6.0 with NaOH or Ammonia to precipitate the zwitterionic amino acid.

-

Collect the solid (6-aminopyridin-3-yl)acetic acid by filtration.

Phase 4: Final Selective N-Acetylation

Objective: Re-install the acetyl group on the amine without forming the mixed anhydride on the carboxylic acid.

Procedure:

-

Dissolve (6-aminopyridin-3-yl)acetic acid (1.0 eq) in Acetic Acid (solvent).

-

Add Acetic Anhydride (1.05 eq) carefully at RT.

-

Alternative (Schotten-Baumann): Use water/THF (1:1) with

(2.5 eq) and add Acetyl Chloride (1.0 eq) dropwise at 0°C. This prevents oligomerization.

-

-

Stir for 2 hours.

-

Isolation: Pour into ice water. Acidify to pH 3–4 with dilute HCl to precipitate the free acid form.

-

Recrystallization: Recrystallize from Ethanol/Water to obtain pure (6-Acetylamino-pyridin-3-yl)-acetic acid .

Process Parameters & Data Summary

| Parameter | Phase 1 (Protection) | Phase 2 (Coupling) | Phase 3 (Hydrolysis) | Phase 4 (Final) |

| Reagent | Diethyl Malonate / | 6M HCl | ||

| Catalyst | DMAP (cat.) | None | None | |

| Solvent | DCM or THF | Toluene or Dioxane | Water | AcOH or THF/H2O |

| Temp | 0°C | 100°C (Reflux) | 110°C (Reflux) | RT |

| Time | 4 h | 12–16 h | 6–8 h | 2 h |

| Key Risk | Bis-acetylation | Catalyst poisoning | Incomplete decarboxylation | O-acetylation (mixed anhydride) |

Experimental Workflow Diagram

Figure 2: Sequential workflow from starting material to final API intermediate.

Troubleshooting & Optimization

Regioselectivity in Coupling

-

Issue: Formation of biaryl species (homocoupling) or dehalogenation.

-

Solution: Use

or bulky phosphine ligands (e.g., XPhos) to favor oxidative addition into the electron-deficient pyridine ring. Ensure strictly anaerobic conditions.

Decarboxylation Control

-

Issue: Incomplete decarboxylation leads to the diacid impurity.

-

Solution: Ensure the temperature is maintained >100°C. Monitor

evolution. If the diacid persists, use a solvent with a higher boiling point (e.g., acetic acid/HCl mix) for the hydrolysis step.

Solubility of the Amino Acid[6]

-

Issue: The (6-aminopyridin-3-yl)acetic acid intermediate is zwitterionic and highly water-soluble, making extraction difficult.

-

Solution: Do not extract. Concentrate the aqueous acidic phase completely, then adjust pH to the isoelectric point (pI ~6–7) to precipitate the solid. Use ion-exchange resin (Dowex 50W) if desalting is required.

References

-

Pfizer Inc. Substituted Heteroaryls as Glucokinase Activators. US Patent 2010/0063063 A1.[6] (Describes synthesis of intermediate 2-(6-aminopyridin-3-yl)acetic acid). Available at:

-

Organic Syntheses. Preparation of 2,3-diaminopyridine (Discusses bromination of 2-aminopyridine). Org.[5][6][7] Synth. 1951, 31, 6. Available at: [Link]

-

Indian Academy of Sciences. Efficient acetylation of primary amines in environmentally benign brine solution. J. Chem. Sci., Vol. 125, 2013. Available at: [Link]

Sources

- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 2. equationchemical.com [equationchemical.com]

- 3. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 4. cphi-online.com [cphi-online.com]

- 5. ias.ac.in [ias.ac.in]

- 6. US20100063063A1 - Substituted Heteroaryls - Google Patents [patents.google.com]

- 7. ijcrt.org [ijcrt.org]

Novel Synthesis of (6-Acetylamino-pyridin-3-yl)-acetic acid

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide details a novel, catalytic synthetic route for (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical scaffold in the development of peptidomimetics, enzyme inhibitors (e.g., PDE4 inhibitors), and arginine mimetics.[1]

Classically, pyridine acetic acids are synthesized via harsh hydrolysis of nitriles or the Willgerodt-Kindler reaction, often suffering from low yields and difficult purification due to the amphoteric nature of the product.[1] The novel protocol presented here utilizes a Palladium-Catalyzed Reformatsky-Negishi Cross-Coupling , offering mild conditions, high regioselectivity for the 5-position, and compatibility with the sensitive acetamido group.[1]

Target Molecule Profile:

-

IUPAC Name: 2-(6-acetamidopyridin-3-yl)acetic acid

-

Molecular Formula:

[1] -

Key Structural Features: 2,5-disubstituted pyridine; acid-labile acetamido protection; amphoteric core.

Retrosynthetic Analysis

The strategic disconnection focuses on the C(sp2)-C(sp3) bond at the 5-position. Unlike nucleophilic aromatic substitution (

Figure 1: Retrosynthetic disconnection revealing the convergent Negishi coupling strategy.

Novel Synthetic Route: Pd-Catalyzed Reformatsky-Negishi Coupling

This protocol overcomes the limitations of traditional lithium enolates (which can attack the pyridine ring) by using a "soft" Reformatsky reagent (organozinc) generated in situ.[1]

Phase 1: Precursor Preparation (Acetylation)

Before coupling, the exocyclic amine must be protected to prevent catalyst poisoning and side reactions.[1]

-

Reagents: 2-Amino-5-bromopyridine, Acetic Anhydride (

), Pyridine (solvent/base).[1] -

Mechanism: Nucleophilic acyl substitution.[1]

-

Protocol:

Phase 2: The Core Coupling (Reformatsky-Negishi)

This is the critical novel step. We utilize a bulky, electron-rich phosphine ligand (XPhos or SPhos) to facilitate the oxidative addition into the electron-deficient pyridyl bromide.

-

Reagents:

-

Step-by-Step Protocol:

-

Zinc Activation: In a flame-dried Schlenk flask, suspend Zn dust (1.5 eq) in THF. Add TMSCl (0.05 eq) to activate the surface.[1] Stir for 15 min.

-

Reagent Formation: Add tert-butyl bromoacetate (1.3 eq) dropwise at

to form the Reformatsky reagent ( -

Catalyst Prep: In a separate vial, mix

and XPhos in THF. Stir for 5 min to form the active -

Coupling: Add the catalyst solution to the Reformatsky reagent, followed immediately by solid 2-acetamido-5-bromopyridine (1.0 eq).

-

Reaction: Heat to

for 6–12 hours. Monitor by HPLC/LC-MS. -

Workup: Quench with saturated

. Extract with EtOAc.[1] The product is tert-butyl (6-acetamidopyridin-3-yl)acetate .

-

Phase 3: Selective Hydrolysis

The tert-butyl ester is cleaved under acidic conditions that preserve the acetamido group (which requires harsher conditions or enzymes to hydrolyze).

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Protocol:

-

Dissolve the intermediate in DCM (

).[1] -

Add TFA (10 eq) at

.[1] -

Stir at Room Temp for 2 hours.

-

Purification: Evaporate volatiles. The residue is the TFA salt.[1] Neutralize carefully to pH 4–5 with mild base (e.g.,

) to precipitate the free acid or purify via Reverse Phase Preparative HPLC (

-

Mechanistic Visualization

The catalytic cycle relies on the transmetallation between the Zinc enolate and the Palladium(II) intermediate.

Figure 2: Catalytic cycle of the Negishi-Reformatsky cross-coupling.

Process Optimization & Critical Parameters

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | THF or 2-MeTHF | Ethers stabilize the organozinc species via coordination. 2-MeTHF is a greener alternative with higher boiling point. |

| Catalyst | XPhos is bulky and electron-rich, preventing | |

| Zinc Activation | TMSCl (Chlorotrimethylsilane) | Removes the oxide layer from the Zinc surface, essential for initiating Reformatsky reagent formation.[1] |

| Temperature | Sufficient to drive transmetallation but mild enough to prevent decarboxylation or amide hydrolysis.[1] |

Analytical Characterization

The final product, (6-Acetylamino-pyridin-3-yl)-acetic acid , should be validated against these expected spectral data:

-

1H NMR (DMSO-d6, 400 MHz):

-

MS (ESI+): m/z 195.07

.[1]

References

-

Milne, J. E., & Buchwald, S. L. (2004).[1][2] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1][2] Journal of the American Chemical Society.[1][2][3] Link[1]

-

Gasparetto, M., et al. (2019).[1] "Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks." Beilstein Journal of Organic Chemistry. Link

-

Sano, S., et al. (2024).[1] "Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent." Synlett. Link

-

Vertex AI Search. (2024).[1] "Synthesis of 2-amino-5-pyridineacetic acid derivatives." Grounding Source.[1] 4[1][3][5]

-

Organic Syntheses. (2002).[1] "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy." Organic Syntheses. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 3. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives [mdpi.com]

Technical Whitepaper: Chemical Properties and Synthetic Utility of (6-Acetylamino-pyridin-3-yl)-acetic acid

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and advanced drug discovery. Featuring a pyridine core substituted with an N-acetylated amino group and an acetic acid moiety, this compound serves as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory agents and enzyme inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic methodologies. By exploring its derivation from the precursor 2-(6-aminopyridin-3-yl)acetic acid (CAS 39658-45-2)[2], we detail its application in generating complex spirocyclic amides—specifically targeted as Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[3].

Physicochemical Properties & Structural Dynamics

The structural architecture of (6-Acetylamino-pyridin-3-yl)-acetic acid isolates the carboxylic acid from the aromatic system via a methylene (-CH₂-) bridge. This prevents direct resonance between the carboxylate and the pyridine ring, allowing the acid to behave similarly to a standard aliphatic carboxylic acid. Concurrently, the acetamido group at position 6 modulates the electron density of the pyridine core, dampening the basicity of the pyridine nitrogen compared to a free amino group.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (6-Acetylamino-pyridin-3-yl)-acetic acid |

| IUPAC Name | 2-(6-acetamidopyridin-3-yl)acetic acid |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Precursor CAS Number | 39658-45-2 (Deacetylated form) |

| Hydrogen Bond Donors | 2 (Amide -NH, Acid -OH) |

| Hydrogen Bond Acceptors | 4 (Amide C=O, Acid C=O, Acid -OH, Pyridine N) |

| Topological Polar Surface Area | ~79.3 Ų |

| Predicted pKa (Acid) | ~4.2 (Aliphatic carboxylic acid range) |

Chemical Reactivity & Mechanistic Pathways

The bifunctional nature of this molecule requires precise chemoselectivity during synthetic manipulation.

-

The Acetamido Group (-NHCOCH₃): The acetylation of the primary amine reduces its nucleophilicity through resonance with the adjacent carbonyl group. This is a deliberate design choice in drug synthesis to prevent unwanted side reactions (such as polymerization or self-condensation) during downstream amide coupling[3]. Furthermore, the acetamido group improves the metabolic stability of the molecule against monoamine oxidases.

-

The Acetic Acid Moiety (-CH₂COOH): Because the methylene bridge breaks the conjugation with the pyridine ring, the carboxylic acid is highly susceptible to standard activation techniques (e.g., using carbodiimides like EDCI).

Workflow for synthesizing and applying (6-Acetylamino-pyridin-3-yl)-acetic acid.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are self-validating and mechanistically sound. Below are the standard operating procedures for the synthesis and downstream application of this compound.

Protocol 1: Synthesis via Selective N-Acetylation

Objective: Convert 2-(6-aminopyridin-3-yl)acetic acid to its N-acetylated derivative while preventing the formation of permanent mixed anhydrides at the carboxylic acid moiety.

-

Step 1: Suspend 2-(6-aminopyridin-3-yl)acetic acid (1.0 eq) in a solvent mixture of glacial acetic acid and water (3:1 v/v). Causality: The aqueous environment ensures that any transient mixed anhydride formed at the carboxylic acid is rapidly hydrolyzed back to the free acid.

-

Step 2: Cool the suspension to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.5 eq).

-

Step 3: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: The amino group on the pyridine ring is weakly nucleophilic due to electron delocalization into the aromatic system; thus, extended reaction times are required for complete conversion.

-

Step 4: Quench the reaction by adding a 10-fold volume of cold distilled water. Stir for an additional 1 hour to ensure complete hydrolysis of unreacted acetic anhydride.

-

Step 5: Concentrate the mixture under reduced pressure and recrystallize the crude solid from an ethanol/water gradient to yield pure (6-Acetylamino-pyridin-3-yl)-acetic acid.

Protocol 2: Amide Coupling for Drug Discovery (NAMPT Inhibitors)

Objective: Couple the synthesized acid with a complex spirocyclic amine to form a pharmacologically active amide, utilizing a methodology adapted from established patent literature[3].

-

Step 1: Dissolve (6-Acetylamino-pyridin-3-yl)-acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Step 2: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature. Causality: EDCI activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt rapidly attacks this intermediate to form a stable, highly reactive OBt active ester, effectively suppressing the formation of inert N-acylurea byproducts.

-

Step 3: Introduce N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the target spirocyclic amine (1.1 eq).

-

Step 4: Stir the reaction mixture for 12 hours at room temperature to ensure complete nucleophilic acyl substitution.

-

Step 5: Quench with water, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Mechanistic pathway of EDCI/HOBt-mediated amide coupling.

Biological Applications in Drug Design

Derivatives of pyridine-3-acetic acid are foundational in pharmaceutical development due to their favorable pharmacokinetic properties[1]. Specifically, (6-Acetylamino-pyridin-3-yl)-acetic acid acts as a vital precursor in the synthesis of spirocyclic amides. These complex molecules have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).

NAMPT is a critical enzyme implicated in the regulation of cell viability during genotoxic or oxidative stress. By utilizing (6-Acetylamino-pyridin-3-yl)-acetic acid to synthesize NAMPT inhibitors, researchers can develop targeted treatments for severe inflammation, oxidative stress-related aging, and high-glucose induced endothelial damage[3]. The acetyl group ensures the molecule maintains the correct steric and electronic profile to successfully bind within the enzyme's active site.

References

- Google Patents.WO2013127269A1 - Amido spirocyclic amide and sulfonamide derivatives.

Sources

Technical Monograph: Spectroscopic Characterization of (6-Acetylamino-pyridin-3-yl)-acetic acid

[1]

Compound Identification & Structural Context[1][2][3][4]

(6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-acetamido-5-pyridineacetic acid ) is a disubstituted pyridine derivative.[1] Its structure features an acetamido group at the C6 position (relative to the nitrogen at C1) and an acetic acid moiety at the C3 position. This specific substitution pattern (2,5-disubstituted pyridine) is electronically significant due to the interplay between the electron-withdrawing pyridine ring, the electron-donating acetamido group, and the acidic side chain.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(6-acetamidopyridin-3-yl)acetic acid |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Monoisotopic Mass | 194.0691 |

| Predicted pKa (Acid) | ~3.6 (COOH) |

| Predicted pKa (Base) | ~4.5 (Pyridine N, modulated by amide) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Synthesis & Impurity Profile (Context for Spectroscopy)

Understanding the synthesis route is essential for interpreting spectral data, particularly for identifying impurities such as unreacted starting materials or hydrolysis products.

Common Synthetic Route

The compound is typically synthesized via the acetylation of 2-amino-5-pyridineacetic acid using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).[1]

Figure 1: Synthetic pathway and potential impurity formation.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification.[1] The data below represents the consensus spectral features observed in DMSO-d₆, the standard solvent for polar amino-pyridine acids.

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| COOH | 12.30 | br s | 1H | - | Carboxylic acid proton; broad due to exchange.[1] |

| NH | 10.45 | s | 1H | - | Amide NH; deshielded by carbonyl anisotropy.[1] |

| H-2 | 8.18 | d | 1H | J = 2.0 | Ortho to N, meta to alkyl.[1] Deshielded by ring N. |

| H-5 | 8.02 | d | 1H | J = 8.5 | Ortho to acetamido group.[1] |

| H-4 | 7.65 | dd | 1H | J = 8.5, 2.0 | Para to N. Couples with H-5 (ortho) and H-2 (meta).[1] |

| CH₂ | 3.62 | s | 2H | - | Benzylic-like methylene; singlet.[1] |

| CH₃ | 2.08 | s | 3H | - | Acetyl methyl group; characteristic singlet.[1] |

Causality & Interpretation:

-

The Amide Effect: The proton at H-5 (position 5 relative to N=1, or ortho to the acetamido group) shifts downfield compared to the free amine precursor due to the electron-withdrawing nature of the carbonyl group in the amide.

-

Coupling Pattern: The 2,5-substitution pattern creates a distinct AMX spin system (or ABX depending on field strength).[1] H-2 appears as a fine doublet (meta coupling), while H-4 appears as a doublet of doublets (ortho + meta coupling).[1]

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O (Acid) | 172.8 | Carboxylic acid carbonyl. |

| C=O[1] (Amide) | 169.5 | Acetyl carbonyl. |

| C-6 | 151.2 | Aromatic C attached to N-Ac (ipso).[1] |

| C-2 | 148.5 | Aromatic C ortho to ring N. |

| C-4 | 139.0 | Aromatic C para to ring N. |

| C-3 | 126.5 | Aromatic C attached to CH₂ (ipso).[1] |

| C-5 | 113.2 | Aromatic C ortho to N-Ac.[1] |

| CH₂ | 36.5 | Methylene carbon.[1] |

| CH₃ | 24.1 | Acetyl methyl carbon.[1] |

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying the compound in complex mixtures (e.g., biological assays).

Method: ESI-MS (Positive/Negative Mode)[1]

-

Positive Mode (ESI+):

-

Negative Mode (ESI-):

-

[M-H]⁻: m/z 193.2[1]

-

Fragmentation Pathway (MS/MS of m/z 195.2):

-

Loss of Ketene (42 Da): m/z 195 → 153.[1] This is diagnostic for acetylated amines (cleavage of the amide bond).

-

Loss of Water (18 Da): m/z 153 → 135 (from the carboxylic acid).[1]

-

Loss of CO (28 Da): m/z 135 → 107 (Ring contraction/degradation).[1]

Figure 2: Proposed ESI-MS/MS fragmentation pathway.[1]

C. Infrared Spectroscopy (FT-IR)

IR data is critical for confirming the presence of the carbonyl environments and the hydrogen bonding network.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3300 - 2500 | O-H Stretch | Very broad absorption characteristic of carboxylic acid dimers. |

| 3250 | N-H Stretch | Sharp band; secondary amide. |

| 1710 | C=O[1] Stretch (Acid) | Strong intensity; typical for aliphatic carboxylic acids.[1] |

| 1685 | C=O Stretch (Amide I) | Strong intensity; amide carbonyl. |

| 1595, 1540 | C=C / C=N Stretch | Pyridine ring breathing modes and Amide II band. |

| 1250 | C-O Stretch | Acid C-O single bond stretch.[1] |

Experimental Protocols

To ensure reproducibility of the spectral data above, the following sample preparation protocols are recommended.

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution ¹H and ¹³C spectra without exchange broadening.

-

Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ or CD₃OD due to the compound's polarity and the solubility of the amide/acid groups.[1]

-

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆.

-

Note: If the COOH proton is not visible (due to exchange with water in the solvent), add 1-2 drops of D₂O to collapse the exchangeable protons, or dry the solvent over molecular sieves.

Protocol 2: HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and ESI-MS (+).[1]

-

Retention Time: Expect elution early in the gradient (approx. 2-4 min) due to the polarity of the carboxylic acid.[1]

References

-

Synthesis of Pyridine Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Peptidomimetics."[1] [1]

- Spectroscopic Data of Pyridines: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for pyridine shifts).

-

Related Compound Data (2-amino-5-pyridineacetic acid): PubChem CID 123456 (Analogous structure for shift verification).[1] [1]

-

Mass Spectrometry of Amides: NIST Chemistry WebBook, SRD 69.[1] [1]

Structural Characterization of (6-Acetylamino-pyridin-3-yl)-acetic Acid: Resolving the Hydrogen Bond Hierarchy

Topic: Structural Characterization & Supramolecular Analysis of (6-Acetylamino-pyridin-3-yl)-acetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a class of bifunctional pharmaceutical intermediates where crystal packing is dictated by a competition between multiple strong hydrogen-bonding sites. This guide outlines the crystallographic analysis of this molecule, focusing on the resolution of supramolecular synthons—specifically the competition between carboxylic acid homodimers and acid-pyridine heterosynthons.

Understanding the solid-state arrangement of this molecule is critical for controlling polymorphism, solubility, and downstream coupling efficiency in drug substance manufacturing.

Molecular Architecture & Theoretical Grounding

Before initiating diffraction experiments, one must understand the "molecular instruction set" that drives crystallization. This molecule contains three distinct functional zones that compete for intermolecular interactions:

-

Zone A (Proton Donor/Acceptor): The Carboxylic Acid tail (

).-

Propensity: Classical

homodimers or hydrogen bonding to the pyridine nitrogen.

-

-

Zone B (Acceptor): The Pyridine Ring Nitrogen (

).-

Propensity: Strong acceptor.[1] Basicity is modulated by the C6-substituent.

-

-

Zone C (Donor/Acceptor): The 6-Acetamido group (

).-

Propensity: Formation of amide-amide chains

or dimers.

-

The Basicity Factor (Critical Analysis)

A key structural question is whether the molecule crystallizes as a neutral species or a zwitterion.

-

Acetic Acid pKa: ~4.8

-

2-Acetamidopyridine pKa: ~4.1 (The acetyl group is electron-withdrawing, reducing the basicity of the ring nitrogen compared to 2-aminopyridine).

Prediction: Since the acid is slightly less acidic than the conjugate acid of the base, proton transfer is unlikely . The crystal structure will predominantly feature neutral molecules linked by strong

Experimental Workflow: From Solution to Structure

The following protocol ensures high-quality single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) and establishes a baseline for polymorph screening.

Crystallization Protocol

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) initially to prevent solvent interference with the acid-pyridine motif.

-

Method: Slow Evaporation or Liquid-Liquid Diffusion.

| Parameter | Condition A (Thermodynamic) | Condition B (Kinetic) |

| Solvent System | Acetonitrile / Water (95:5) | Tetrahydrofuran (THF) / Hexane |

| Method | Slow Cooling ( | Anti-solvent Diffusion |

| Target Polymorph | Stable, dense packing (Form I) | Metastable, lower density (Form II) |

| Concentration | 15 mg/mL (near saturation) | 10 mg/mL |

Data Collection Strategy (SCXRD)

-

Temperature: Collect at 100 K .

-

Reasoning: Acetylamino groups often exhibit rotational disorder at room temperature. Cooling freezes the amide conformation, allowing precise resolution of the methyl hydrogens.

-

-

Resolution: Target

or better to resolve the H-atom positions on the carboxylic acid, confirming the neutral state (C-O-H vs C=O).

Structural Analysis & Synthon Hierarchy

This section details how to interpret the diffraction data. The core of the analysis is identifying the Supramolecular Synthon .

The Synthon Competition Diagram

The following logic flow illustrates the structural decision tree for this molecule.

Figure 1: Supramolecular synthon hierarchy. The Acid-Pyridine interaction (Pathway A) is energetically favored over the carboxylic acid dimer in the presence of a strong pyridine acceptor [2].

Key Geometric Parameters to Verify

When refining the structure, validate these bond metrics to confirm the chemical state:

| Bond Vector | Expected Length (Neutral) | Expected Length (Zwitterion) | Analysis Interpretation |

| C=O (Acid) | Short bond confirms carbonyl retention. | ||

| C-O(H) (Acid) | Long bond confirms proton retention on oxygen. | ||

| C-N (Amide) | N/A | Partial double bond character indicates planarity. | |

| H | Short contact indicates very strong H-bond. |

Packing Motifs

Expect the formation of 1D chains driven by the Acid

Polymorph Screening & Characterization

Once the single crystal structure is solved, it serves as the reference for bulk material analysis.

Powder X-Ray Diffraction (PXRD)

Generate a simulated powder pattern from the single crystal CIF (Crystallographic Information File).

-

Protocol: Scan

from -

Analysis: Compare the experimental bulk pattern with the simulated pattern.

-

Match: Phase purity confirmed.[2]

-

Extra Peaks: Indicates presence of a second polymorph or solvation.

-

Thermal Analysis (DSC/TGA)

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.

-

Polymorph Check: A small endotherm followed by an exotherm prior to the main melt indicates a metastable form converting to a stable form .

-

-

TGA (Thermogravimetric Analysis):

-

Confirm no weight loss <

to rule out solvates/hydrates. -

Note: Pyridine derivatives can form channel solvates; TGA is mandatory.

-

Conclusion

The crystal structure of (6-Acetylamino-pyridin-3-yl)-acetic acid is governed by the robust Acid-Pyridine heterosynthon . By prioritizing the identification of this motif and verifying the neutral state of the carboxylic acid via bond-length analysis, researchers can confidently map the solid-state landscape of this compound. This understanding allows for the rational design of co-crystals or salts if the physicochemical properties (solubility, stability) of the parent form are insufficient.

References

- Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (General principles of supramolecular synthons and acid-pyridine interactions).

-

Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinamide adducts." Journal of the American Chemical Society, 125(47). Link

- Aakeröy, C. B., et al. (2002). "Hydrogen-bond assisted assembly of organic architectures." Chemical Society Reviews, 31. (Discussion on heterosynthon reliability).

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2). Link (Source for statistical analysis of bond lengths in pyridine-acid derivatives).

Sources

Solubility of (6-Acetylamino-pyridin-3-yl)-acetic Acid: Technical Guide & Experimental Protocol

The following technical guide details the solubility profiling of (6-Acetylamino-pyridin-3-yl)-acetic acid , a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., risedronate analogs, vonoprazan precursors).

Executive Summary

Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid (also known as 2-(6-acetamidopyridin-3-yl)acetic acid). Relevance: A key pharmaceutical intermediate exhibiting amphoteric properties due to the basic pyridine nitrogen and the acidic carboxyl moiety. Core Challenge: Solubility data for this specific derivative is often proprietary. This guide provides a validated experimental framework for determining its solubility profile, supported by thermodynamic modeling and comparative data from structural analogs (e.g., 3-pyridineacetic acid). Objective: To establish a rigorous protocol for solubility determination, thermodynamic analysis (Enthalpy, Entropy), and solvent selection for recrystallization and purification processes.

Chemical Structure & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The solubility behavior of (6-Acetylamino-pyridin-3-yl)-acetic acid is governed by its dual functional nature. Understanding these interactions is prerequisite to experimental design.

-

Hydrogen Bonding: The acetylamino group (-NHCOCH₃) acts as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents (Methanol, Ethanol).

-

pH-Dependent Solubility: The pyridine ring (pKa ~3-4) and the carboxylic acid tail (pKa ~4-5) create a zwitterionic potential. Solubility in water is highly pH-dependent, with minima near the isoelectric point (pI).

-

Crystal Lattice Energy: The intermolecular H-bonds (Amide-Acid interactions) typically result in a high melting point solid, requiring elevated temperatures for dissolution in non-polar solvents.

Experimental Protocol: Solubility Determination

Directive: Do not rely on visual estimation. Use the Isothermal Saturation Method coupled with HPLC analysis for precision.

Materials & Apparatus[3][5]

-

Compound: (6-Acetylamino-pyridin-3-yl)-acetic acid (Purity >99.0% by HPLC).

-

Solvents: HPLC Grade Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile.

-

Apparatus: Jacketed glass equilibrium cell (50 mL), Circulating water bath (±0.05 K), Magnetic stirrer, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

-

Preparation: Add excess solid compound to 20 mL of the selected solvent in the equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours .

-

Note: 24 hours is critical to ensure solid-liquid equilibrium; shorter times risk undersaturation.

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour.

-

Extraction: Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation). Filter immediately through a 0.45 µm filter.

-

Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC (UV detection at λ_max ≈ 260-270 nm).

-

Gravimetric Verification: Evaporate a replicate sample to dryness to cross-verify mass fraction (

).

Visualization: Experimental Logic Flow

Figure 1: Validated workflow for solubility determination via the isothermal saturation method.

Anticipated Results & Data Analysis

While specific empirical data for this intermediate is often internal, the solubility profile follows the trends of 3-pyridineacetic acid and nicotinamide .

Comparative Solubility Trends (Predicted)

Based on the "Like Dissolves Like" principle and structural analogs:

| Solvent Class | Solvent | Predicted Solubility | Mechanism |

| Polar Protic | Water (pH 7) | High | Ionization of carboxylate; H-bonding with amide. |

| Polar Protic | Methanol | High | Strong H-bond donor/acceptor interaction. |

| Polar Protic | Ethanol | Moderate | Reduced polarity compared to MeOH. |

| Polar Aprotic | DMSO/DMF | Very High | Disruption of crystal lattice; strong dipole interaction. |

| Polar Aprotic | Acetone | Low | Lack of H-bond donors; limited solvation of polar groups. |

| Non-Polar | Hexane/Toluene | Negligible | Incompatibility with polar/ionic regions of the molecule. |

Thermodynamic Modeling

To correlate solubility (

Equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters:

From the solubility data, calculate the dissolution enthalpy (

-

Interpretation: A positive

(endothermic) indicates solubility increases with temperature, which is typical for this class of compounds.

Applications in Process Development

Purification Strategy (Cooling Crystallization)

The steep solubility curve in Ethanol or Water/Ethanol mixtures suggests these are ideal candidates for cooling crystallization.

-

Protocol: Dissolve crude (6-Acetylamino-pyridin-3-yl)-acetic acid in refluxing Ethanol. Cool slowly (0.1 K/min) to 5°C. The acetylamino impurity profile should be monitored, as related amides may co-crystallize if supersaturation is uncontrolled.

pH-Swing Crystallization

Due to the amphoteric nature, solubility is minimum at the isoelectric point (pI).

-

Protocol: Dissolve in alkaline water (pH > 8). Slowly add dilute HCl to reach pH ~3.5-4.5. The compound will precipitate as the zwitterion.

References

-

TCI Chemicals. (n.d.). 2-(Pyridin-3-yl)acetic Acid Product Specifications. Retrieved from

-

PubChem. (2025).[2][3][4] 3-Pyridineacetic acid (CID 108) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [4]

- Shaokun Tang et al. (2014). Solubility Determination and Thermodynamic Models for 2-Picolinic Acid in Different Solvents. Journal of Chemical & Engineering Data. (Standard protocol reference for pyridine acids).

- Grant, D. J. W. (1990). Solubility and Decomposition in Pharmaceutical Systems. In Physical Chemical Principles in the Pharmaceutical Sciences. (Foundational text for solubility thermodynamics).

Sources

- 1. Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of (6-Acetylamino-pyridin-3-yl)-acetic acid

Topic: Biological Activity Screening of (6-Acetylamino-pyridin-3-yl)-acetic acid Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Application Scientists

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid represents a classic "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Structurally, it combines a polar, hydrogen-bonding 2-acetamidopyridine core with a solubilizing acetic acid tail. This specific architecture acts as a bioisostere for acetyl-lysine (Kac) residues and kinase hinge-binders, making it a high-priority candidate for screening against Epigenetic readers (BET Bromodomains) and Kinases .

This guide details a rigorous, self-validating screening workflow to transition this molecule from a "chemical structure" to a "validated hit," emphasizing biophysical rigor and mechanistic clarity.

Part 1: Chemical Profile & In Silico Target Prediction

Before wet-lab screening, one must understand the molecule's electronic and physical behavior. The 2-acetamidopyridine motif is not merely a structural feature; it is a functional Donor-Acceptor-Donor (D-A-D) hydrogen bonding system.

Physicochemical Properties

| Property | Value (Predicted) | Significance for Screening |

| Molecular Weight | ~194.19 Da | Ideal "Fragment" (<300 Da). High Ligand Efficiency (LE) potential. |

| cLogP | ~0.5 - 0.8 | High water solubility; low risk of non-specific hydrophobic aggregation. |

| pKa (Acid) | ~4.5 (Carboxyl) | Ionized at physiological pH (7.4), aiding solubility but potentially hindering passive membrane permeability. |

| pKa (Base) | ~3.5 (Pyridine N) | The acetyl group reduces the basicity of the pyridine nitrogen, making it a poor proton acceptor compared to free pyridine. |

Mechanistic Hypothesis & Target Selection

-

Primary Hypothesis (Epigenetics): The N-acetyl group mimics the acetylated

-amino group of lysine on histone tails. The pyridine nitrogen can form a water-mediated hydrogen bond with the conserved asparagine (e.g., Asn140 in BRD4) in the bromodomain binding pocket. -

Secondary Hypothesis (Kinases): The acetamido-pyridine motif can function as a hinge binder, interacting with the ATP-binding site backbone residues.

Part 2: Biophysical Validation (The "Truth" Phase)

High-throughput screening (HTS) often yields false positives due to aggregation or fluorescence interference. For a fragment like (6-Acetylamino-pyridin-3-yl)-acetic acid, biophysical validation is mandatory before functional assays.

Solubility & Aggregation Check (DLS)

Objective: Ensure the signal is from monomeric binding, not colloidal aggregation.

-

Protocol: Dissolve compound at 100 µM, 500 µM, and 1 mM in assay buffer (PBS, pH 7.4).

-

Readout: Dynamic Light Scattering (DLS).

-

Pass Criteria: No particles >10 nm radius. Critical for preventing false inhibition in enzyme assays.

Surface Plasmon Resonance (SPR)

Rationale: SPR provides kinetic data (

-

Sensor Chip: CM5 or Streptavidin (SA) chip with immobilized target protein (e.g., BRD4-BD1).

-

Protocol:

-

Running Buffer: HBS-P+ (HEPES buffered saline with 0.05% Surfactant P20).

-

Injection: Multi-cycle kinetics. Inject concentration series (e.g., 31.25 µM to 1000 µM).

-

Reference: Subtract signal from a flow cell with no protein or an irrelevant protein (e.g., BSA).

-

-

Data Analysis: Fit to a 1:1 Langmuir binding model.

-

Note: Fragments often have fast

and

-

Ligand-Observed NMR (STD-NMR)

Objective: Confirm the binding epitope (which part of the molecule touches the protein).

-

Method: Saturation Transfer Difference (STD) NMR.

-

Mechanism: Irradiate the protein (on-resonance) and transfer magnetization to the bound ligand.

-

Expectation: If the acetyl group mimics acetyl-lysine, the methyl protons of the acetyl group should show the strongest STD signal (highest % saturation transfer), confirming it is buried in the binding pocket.

Part 3: Biochemical Activity Screening[1]

Once binding is confirmed, functional inhibition must be quantified.

TR-FRET Competition Assay (Epigenetics Focus)

Objective: Determine if the compound displaces a known peptide ligand (e.g., acetylated Histone H4).

-

Reagents:

-

Donor: Europium-labeled anti-GST antibody (binds GST-tagged BRD4).

-

Acceptor: Biotinylated-H4K5acK8acK12acK16ac peptide + Streptavidin-APC (Allophycocyanin).

-

-

Workflow:

-

Mix Protein (5 nM) + Peptide (50 nM) + Compound (Dose Response).

-

Incubate 60 min at RT.

-

Read TR-FRET (Ex: 337 nm, Em: 615 nm / 665 nm).

-

-

Result: A decrease in the 665/615 ratio indicates the compound has displaced the peptide.

-

Validation: Use (+)-JQ1 as a positive control (IC50 ~50-100 nM).

ADP-Glo Kinase Assay (Kinase Focus)

Objective: If targeting kinases, measure ATP-to-ADP conversion.

-

Protocol:

-

Incubate Kinase + Substrate + ATP + Compound.

-

Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

-

-

Why this assay? It is resistant to fluorescence interference, common with aromatic fragments.

Part 4: Cellular Engagement & ADME

NanoBRET Target Engagement (Live Cell)

Rationale: The carboxylic acid tail may limit cell permeability. We must verify the compound enters the cell and binds the target.

-

System: HEK293 cells expressing NanoLuc-fusion protein (e.g., NanoLuc-BRD4).

-

Tracer: A cell-permeable fluorescent tracer known to bind the target.

-

Mechanism: BRET occurs between NanoLuc (Donor) and Tracer (Acceptor).

-

Action: If (6-Acetylamino-pyridin-3-yl)-acetic acid enters the cell and binds, it displaces the tracer, causing a loss of BRET signal.

Plasma Stability

Risk: The amide bond (acetylamino) and the pyridine ring are metabolically stable, but the acetic acid tail can be subject to glucuronidation.

-

Assay: Incubate 1 µM compound in human/mouse plasma at 37°C.

-

Analysis: LC-MS/MS at 0, 30, 60, 120 min.

-

Acceptance: >80% remaining after 60 min.

Part 5: Visualization of Screening Logic

The following diagram illustrates the critical decision-making pathway for screening this scaffold.

Figure 1: Strategic workflow for validating the biological activity of the fragment candidate. The process moves from computational prediction to biophysical confirmation before investing in expensive functional or cellular assays.

Part 6: Data Presentation Standards

When reporting results for this compound, use the following standardized table format to ensure comparability across different screening campaigns.

Table 1: Recommended Data Reporting Template

| Assay Type | Metric | Unit | Acceptance Criteria (Fragment) | Notes |

| SPR | µM | < 500 µM | Check for 1:1 stoichiometry. | |

| SPR | Ligand Efficiency (LE) | kcal/mol/HA | > 0.3 | Critical for justifying optimization. |

| TR-FRET | µM | < 200 µM | Hill slope should be ~1.0. | |

| NanoBRET | µM | < 1000 µM | High concentrations often needed for fragments in cells. | |

| DLS | Critical Aggregation Conc. | µM | > Assay Conc. | Essential quality control. |

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

-

Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. Link (Establishes the acetyl-lysine mimicry paradigm).

-

Mashalidis, E. H., et al. (2013).[1] "A fragment-based approach for the discovery of BRD4 inhibitors." Journal of Medicinal Chemistry. Link

-

Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based discovery in modern drug hunting." Methods in Enzymology. Link

-

PubChem Compound Summary. "2-(6-Chloropyridin-3-yl)acetic acid" (Structural Analog). Link

Sources

Technical Guide: Preliminary Cytotoxicity Assessment of (6-Acetylamino-pyridin-3-yl)-acetic acid

Executive Summary

This technical guide outlines the rigorous framework for evaluating the preliminary cytotoxicity of (6-Acetylamino-pyridin-3-yl)-acetic acid , a functionalized pyridine derivative. As a structural scaffold sharing moieties with various bioactive agents (e.g., peptidomimetics, kinase inhibitors), determining its baseline cellular toxicity is a critical "Go/No-Go" step in early-stage drug development.

This document serves as a standard operating procedure (SOP) for researchers. It synthesizes physicochemical analysis with industry-standard cell viability protocols (ISO 10993-5 aligned) to ensure data reproducibility and mechanistic insight.

Chemical Profile & Physicochemical Considerations

Before initiating biological assays, the physicochemical behavior of the test compound must be mastered to prevent experimental artifacts such as precipitation or pH shock.

Structural Analysis

The molecule consists of a pyridine ring substituted at position 3 with an acetic acid group and at position 6 with an acetamido (acetylamino) group.

-

Acetamido Group (Pos 6): Reduces the basicity of the pyridine nitrogen via electron withdrawal and resonance, potentially increasing membrane permeability compared to the free amine.

-

Acetic Acid Group (Pos 3): Provides aqueous solubility at neutral/basic pH but may require buffering in cell culture media.

| Property | Specification | Experimental Implication |

| Molecular Formula | C₉H₁₀N₂O₃ | Basis for molarity calculations. |

| Molecular Weight | ~194.19 g/mol | Weighing precision required. |

| Predicted LogP | ~0.5 - 1.2 | Moderate lipophilicity; likely cell-permeable. |

| Solubility | DMSO (High), Water (pH dependent) | Protocol: Dissolve in 100% DMSO to create a stock, then dilute. |

| pKa (Acid) | ~4.5 (Carboxyl) | Will exist as an anion at physiological pH (7.4). |

Solvent Strategy

Critical Control: Pyridine derivatives can be prone to aggregation.

-

Stock Solution: Prepare a 100 mM stock in sterile, anhydrous DMSO.

-

Working Solution: Dilute into culture medium. Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Culture medium with DMSO matched exactly to the highest test concentration.

Experimental Design Strategy (The Core)

Cell Line Selection

A "Preliminary" screen must cover metabolic diversity and tissue specificity.

-

HepG2 (Human Liver Carcinoma): Rationale: High metabolic activity. Expresses amidases that may deacetylate the compound to (6-amino-pyridin-3-yl)-acetic acid, revealing metabolite toxicity.

-

HUVEC (Human Umbilical Vein Endothelial Cells): Rationale:[1] Normal cell control. Essential for calculating the Selectivity Index (SI) .

-

A549 or MCF-7: Rationale: Standard epithelial cancer models to assess general antiproliferative potential.

Assay Selection: Multiplex Approach

Do not rely on a single endpoint.

-

Primary Screen (Metabolic): MTT or MTS Assay . Measures mitochondrial dehydrogenase activity.

-

Why: High throughput, established standard for pyridine derivatives.

-

-

Secondary Screen (Membrane Integrity): LDH Release Assay .

-

Why: Distinguishes between cytostatic effects (reduced metabolism) and cytotoxic effects (cell lysis).

-

Detailed Experimental Protocol

Reagent Preparation

-

Test Compound: Weigh 1.94 mg of (6-Acetylamino-pyridin-3-yl)-acetic acid. Dissolve in 100 µL DMSO to yield 100 mM .

-

Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%) for LDH.

-

Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data acquisition.

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of pyridine derivatives.

Step-by-Step Procedure (MTT Assay)

-

Seeding: Plate cells (HepG2/HUVEC) at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -

Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

-

Triplicates: Run n=3 wells per concentration.

-

Blanks: Media only (no cells).

-

-

Incubation: Incubate for 48 hours .

-

Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Quantification: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculation of Viability

Normalize raw absorbance (

IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model :

-

X: Log of concentration.

-

Y: % Viability.

Interpretation Guidelines

| IC50 Value (µM) | Classification | Action |

| < 10 µM | Highly Cytotoxic | Potential anticancer hit; assess Selectivity Index (SI). |

| 10 - 50 µM | Moderately Cytotoxic | Structure-Activity Relationship (SAR) optimization required. |

| > 100 µM | Non-Cytotoxic | Safe for use as a scaffold or non-toxic control. |

Mechanistic Implications: The Acetamido Factor

The cytotoxicity of (6-Acetylamino-pyridin-3-yl)-acetic acid may depend on intracellular metabolism. The acetamido group is a potential substrate for intracellular deacetylases or amidases .

Metabolic Pathway Hypothesis

If the compound is non-toxic but its deacetylated metabolite is toxic (or vice versa), the cell type (e.g., HepG2 vs. HUVEC) will define the result.

Caption: Hypothetical metabolic activation pathway via enzymatic deacetylation in metabolically active cells.

Structural Toxicity Alerts

-

Pyridine Ring: Generally low toxicity unless fused or quaternized.

-

Acetic Acid Tail: Increases water solubility and renal clearance, likely reducing systemic toxicity compared to lipophilic analogs.

-

Acetamido Group: Often used as a "prodrug" strategy to mask the amine; stability here is key to the toxicity profile.

References

-

BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid. Retrieved from [2]

-

ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from

-

Sigma-Aldrich. (2025). Product Information: 2-(Pyridin-3-ylamino)acetic acid hydrochloride.[3] Retrieved from

-

Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Retrieved from

Sources

A Framework for Elucidating the Mechanism of Action of (6-Acetylamino-pyridin-3-yl)-acetic acid

A Senior Application Scientist's Guide to Hypothesis Generation and Experimental Validation

Executive Summary

(6-Acetylamino-pyridin-3-yl)-acetic acid is a small molecule with a structure suggestive of biological activity, yet its specific mechanism of action (MoA) remains uncharacterized in publicly accessible literature. The presence of a pyridine core, a privileged scaffold in drug discovery, indicates a high probability of interaction with key biological targets.[1][2][3] This guide proposes a structured, hypothesis-driven framework for elucidating the MoA of this compound. By analyzing its structure, we hypothesize that (6-Acetylamino-pyridin-3-yl)-acetic acid is a competitive inhibitor of one or more protein kinases, a class of enzymes frequently targeted by pyridine-containing molecules.[4][5][6] This document provides a comprehensive, multi-phase experimental plan designed to rigorously test this hypothesis, from initial target identification and binding validation to in vitro functional and cell-based assays. The protocols described herein are designed as self-validating systems, incorporating industry-standard controls and orthogonal approaches to ensure the generation of robust and trustworthy data for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

The quest to understand a small molecule's mechanism of action is a critical step in drug discovery, transforming a chemical entity into a potential therapeutic tool.[7][8] (6-Acetylamino-pyridin-3-yl)-acetic acid possesses several key structural features that form the basis of our primary hypothesis:

-

Pyridine Ring: This nitrogen-containing heterocycle is a common feature in a vast number of FDA-approved drugs and is known to engage in critical interactions, such as hydrogen bonding, with biological targets.[1][2] Its electron-deficient nature influences the molecule's overall electronic properties and potential for π-stacking interactions.[1] Pyridine derivatives are well-documented as potent inhibitors of various enzyme classes, particularly protein kinases.[5][6][9][10]

-

Acetic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can act as a metal-chelating group. In the context of enzyme inhibitors, this group often mimics the phosphate of ATP, anchoring the molecule in the active site.

-

Acetylamino Group: This feature provides additional hydrogen bonding capabilities and can influence the molecule's solubility and orientation within a binding pocket. Structure-activity relationship (SAR) studies of similar compounds have shown that modifications at this position can significantly impact target affinity and selectivity.[11][12]

Given that the pyridine scaffold is a cornerstone of many kinase inhibitors, and the acetic acid group can mimic a phosphate anchor, we formulate the primary hypothesis.

Primary Hypothesis: (6-Acetylamino-pyridin-3-yl)-acetic acid functions as an ATP-competitive inhibitor of a protein kinase, thereby modulating a specific cellular signaling pathway.

This guide outlines the experimental strategy to systematically investigate this hypothesis.

Phase 1: Target Identification and Binding Validation

The initial phase focuses on identifying potential protein targets and confirming direct physical interaction. A combination of computational and biophysical methods provides a robust, multi-pronged approach.

Protocol: In Silico Kinase Panel Docking

This computational step narrows the field of potential targets from the human kinome (over 500 kinases) to a manageable number of high-probability candidates.

Methodology:

-

Generate a high-quality 3D conformer of (6-Acetylamino-pyridin-3-yl)-acetic acid.

-

Utilize a virtual screening platform to dock the compound against a comprehensive panel of human kinase crystal structures.

-

Prioritize kinases based on docking score, predicted binding energy, and the plausibility of the binding pose (e.g., interaction of the acetic acid with the hinge region, occupancy of the ATP-binding pocket).

-

Select the top 10-20 candidate kinases for subsequent biophysical validation.

Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding of a ligand to a purified protein.[13] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Methodology:

-

Procure or express and purify the top candidate kinases identified in the in silico screen.

-

For each kinase, prepare a reaction mix containing the protein, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or a DMSO vehicle control.

-

Dispense the reactions into a 96- or 384-well qPCR plate.

-

Use a real-time PCR instrument to apply a thermal gradient, incrementally increasing the temperature while monitoring fluorescence.

-

Analyze the resulting melt curves to determine the Tm for each condition. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound indicates direct binding.

Data Presentation:

| Kinase Target | Vehicle Control Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Hit (ΔTm > 2°C) |

| Kinase A | 45.2 | 50.5 | +5.3 | Yes |

| Kinase B | 51.7 | 52.1 | +0.4 | No |

| Kinase C | 48.9 | 51.5 | +2.6 | Yes |

Protocol: Isothermal Titration Calorimetry (ITC) for Affinity Determination

For validated hits from DSF, ITC provides the gold standard for quantifying the binding affinity (KD) and thermodynamic parameters of the interaction.

Methodology:

-

Prepare solutions of the purified hit kinase and the test compound in the same buffer.

-

Load the kinase solution into the sample cell of the ITC instrument and the compound into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the sample cell while measuring the heat released or absorbed.

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

Phase 2: In Vitro Functional Characterization

Confirming direct binding is necessary but not sufficient. This phase aims to demonstrate that binding translates into a functional consequence—namely, the inhibition of enzymatic activity.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining inhibitor potency (IC50).

Methodology:

-

Perform a kinase reaction by incubating the target kinase, its specific substrate, and ATP in the presence of serially diluted (6-Acetylamino-pyridin-3-yl)-acetic acid.

-

After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

-

Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Diagram: Experimental Workflow for MoA Validation

This diagram illustrates the logical flow from initial screening to cellular validation.

Caption: A streamlined workflow for identifying and validating the mechanism of action.

Protocol: Mechanism of Inhibition (MoI) Assay

To validate the hypothesis of ATP-competitive inhibition, the kinase activity assay is repeated with varying concentrations of both the inhibitor and ATP.

Methodology:

-

Set up a matrix of kinase reactions using the ADP-Glo™ format.

-

Vary the concentration of (6-Acetylamino-pyridin-3-yl)-acetic acid along one axis of the plate.

-

Vary the concentration of ATP along the other axis, using concentrations ranging from below to well above the Km for ATP.

-

Measure kinase activity and plot the results using a Lineweaver-Burk or Michaelis-Menten plot.

-

If the compound is an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases, and a Lineweaver-Burk plot will show lines intersecting on the y-axis.

Phase 3: Target Validation in a Cellular Context

The final phase of investigation confirms that the compound engages its intended target in a complex cellular environment and produces the expected downstream biological effects.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is the in-cell equivalent of DSF, providing direct evidence of target engagement in intact cells.[13]

Methodology:

-

Select a cell line that expresses the target kinase.

-

Treat intact cells with either the test compound or a vehicle control.

-

Heat the cell suspensions across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein via centrifugation.

-

Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or ELISA.

-

A compound that binds and stabilizes the target kinase will result in more soluble protein remaining at higher temperatures compared to the vehicle control.

Protocol: Western Blot for Downstream Pathway Analysis

If the target kinase is part of a known signaling cascade, its inhibition should lead to a measurable change in the phosphorylation state of a downstream substrate.

Methodology:

-

Treat the selected cell line with a dose-range of the test compound for an appropriate duration.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Rb if the target is CDK4/6).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

-

A dose-dependent decrease in the phosphorylated substrate signal, normalized to the total protein, confirms on-target pathway modulation.

Diagram: Hypothesized Kinase Inhibition Pathway

This diagram visualizes the proposed ATP-competitive inhibition mechanism.

Caption: Competitive inhibition of a kinase by the test compound.

Conclusion and Future Directions

This guide presents a logical and rigorous workflow for elucidating the mechanism of action of (6-Acetylamino-pyridin-3-yl)-acetic acid, centered on the hypothesis of kinase inhibition. Successful execution of these phases will not only identify the specific molecular target(s) but also quantify the compound's potency and confirm its mode of action in a cellularly relevant system.

Positive results would warrant progression to broader selectivity profiling against the entire kinome, cell-based proliferation assays in relevant cancer cell lines, and ultimately, pharmacokinetic and in vivo efficacy studies. Conversely, if the kinase inhibition hypothesis is invalidated, the structural features of the compound suggest alternative hypotheses, such as inhibition of other ATP-binding enzymes or interaction with G-protein coupled receptors, which could be explored using similar principles of target identification and functional validation.

References

-

ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Available from: [Link]

-

MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

-

International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. Available from: [Link]

-

Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link]

-

PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]

-

Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available from: [Link]

-

Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Available from: [Link]

-

ResearchGate. Methods for the Elucidation of Protein-Small Molecule Interactions. Available from: [Link]

-

Crestone, Inc. Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Available from: [Link]

-

Nature. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

-

MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]

-

Dalal Institute. Methods of Determining Mechanisms. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

PubMed. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines. Available from: [Link]

-

PubMed Central. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]

-

PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

ResearchGate. Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Available from: [Link]

-

MDPI. Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Available from: [Link]

-

ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Available from: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

- Google Patents. New method for preparing 3-pyridine acetic hydrochloride.

-

European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available from: [Link]

-

PubChem. 3-Pyridineacetic acid. Available from: [Link]

-

Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crestonepharma.com [crestonepharma.com]

- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analytical Profiling of (6-Acetylamino-pyridin-3-yl)-acetic acid

This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers involved in the development and quality control of (6-Acetylamino-pyridin-3-yl)-acetic acid.

Introduction & Molecule Characterization

(6-Acetylamino-pyridin-3-yl)-acetic acid is a critical intermediate often utilized in the synthesis of peptidomimetics and specific kinase inhibitors. Its structure features a pyridine core substituted with an acetamido group at position 6 and an acetic acid moiety at position 3.

Physicochemical Challenges

-

Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

) and an acidic carboxylic acid ( -

Polarity: High polarity leads to poor retention (early elution) in Reverse Phase Chromatography (RPC) without specific modification.

-

Peak Tailing: Interaction between the basic pyridine nitrogen and residual silanols on silica columns often results in severe peak tailing.

Method Development Strategy

To overcome these challenges, this guide proposes two distinct protocols:

-

Protocol A (QC/Purity): Ion-Pairing RP-HPLC with UV detection for robust quality control.

-

Protocol B (Trace/MS): HILIC-MS/MS for high-sensitivity impurity profiling and biological matrix analysis.

Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate chromatographic mode based on the analyte's ionization state.

Figure 1: Analytical Method Selection Decision Tree. Blue indicates the starting analyte; Green/Red indicate primary method choices.

Protocol A: Ion-Pairing RP-HPLC (UV Detection)

Purpose: Routine purity testing, assay determination, and stability studies. Mechanism: The addition of an ion-pairing agent (Sodium 1-Hexanesulfonate) neutralizes the positive charge on the pyridine ring, increasing hydrophobicity and retention on the C18 column while suppressing silanol interactions.

Materials & Reagents

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Sodium 1-Hexanesulfonate in Water, adjusted to pH 2.5 with Phosphoric Acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Standard: (6-Acetylamino-pyridin-3-yl)-acetic acid reference standard (>98% purity).

Step-by-Step Procedure

-

Buffer Preparation:

-

Dissolve 1.88 g of Sodium 1-Hexanesulfonate in 900 mL of HPLC-grade water.

-

Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).

-

Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

-

-

System Equilibration:

-

Purge lines with Mobile Phase A/B (95:5) for 30 minutes.

-

Condition column at 1.0 mL/min until baseline stabilizes (approx. 20 mins).

-

-

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 95 | 5 | 1.0 |

| 15.0 | 60 | 40 | 1.0 |

| 20.0 | 60 | 40 | 1.0 |

| 20.1 | 95 | 5 | 1.0 |

| 25.0 | 95 | 5 | 1.0 |

-

Detection Settings:

-

Wavelength: 254 nm (Primary - Pyridine ring), 210 nm (Secondary - Amide).

-

Injection Volume: 10 µL.

-

Column Temp: 30°C.

-

Validation Criteria (Self-Validating)

-

System Suitability: Tailing factor (

) must be < 1.5. If -

Linearity:

over range 10–200 µg/mL.

Protocol B: HILIC-MS/MS (Trace Analysis)